molecular formula C17H25BrN2O3 B8164907 tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate

tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No.: B8164907
M. Wt: 385.3 g/mol
InChI Key: CMHQCATUJTVXFA-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety, a tert-butyl carbamate group, and a tetrahydropyran ring, making it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 5-position. This is followed by the formation of the tert-butyl carbamate group through a reaction with tert-butyl chloroformate. The final step involves the attachment of the tetrahydropyran ring via a suitable coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide or other oxidized derivatives.

  • Reduction: : The bromo group can be reduced to form a bromide ion or other reduced derivatives.

  • Substitution: : The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Common reagents include nucleophiles such as hydroxide ions (OH-) and amines.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Bromide ion derivatives.

  • Substitution: : Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its bromo group makes it a valuable building block for further functionalization.

Biology

In biological research, this compound can be used to study the effects of bromination on biological systems. It can also serve as a probe to investigate the interactions of brominated compounds with biological targets.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structural features may make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer agents.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-bromopyridin-3-yl)carbamate: : Similar structure but lacks the tetrahydropyran ring.

  • Tert-butyl (5-bromopyridin-3-yl)piperidine-1-carboxylate: : Similar structure but features a piperidine ring instead of tetrahydropyran.

Uniqueness

The presence of the tetrahydropyran ring in tert-butyl ((5-bromopyridin-3-yl)methyl)((tetrahydro-2H-pyran-4-yl)methyl)carbamate distinguishes it from similar compounds, potentially offering unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(oxan-4-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20(11-13-4-6-22-7-5-13)12-14-8-15(18)10-19-9-14/h8-10,13H,4-7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHQCATUJTVXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCOCC1)CC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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